molecular formula C10H15O4P B1607629 4-Diethoxyphosphorylphenol CAS No. 28255-39-2

4-Diethoxyphosphorylphenol

Cat. No. B1607629
CAS RN: 28255-39-2
M. Wt: 230.2 g/mol
InChI Key: RKDQFNLPHKSPGL-UHFFFAOYSA-N
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Description

4-Diethoxyphosphorylphenol, also known as Diethyl (4-hydroxyphenyl)phosphonate, is a chemical compound with the molecular formula C10H15O4P . It has a molecular weight of 230.20 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a phenol group attached to a diethoxyphosphoryl group . The InChI string for this compound is InChI=1S/C10H15O4P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8,11H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has several computed properties, including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 230.07079595 g/mol .

Scientific Research Applications

4-DEP has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes involved in fatty acid and cholesterol synthesis, as well as a tool to study cell signaling pathways. 4-DEP has also been used as a protein synthesis inhibitor, as well as an inhibitor of enzymatic catalysis. Additionally, 4-DEP has been used to study the structure and function of enzymes involved in the metabolism of lipids and carbohydrates.

Mechanism of Action

4-DEP acts as a reversible inhibitor of enzymes involved in fatty acid and cholesterol synthesis. It binds to the active site of the enzyme, blocking substrate binding and preventing the enzyme from catalyzing the reaction. It also binds to the active site of enzymes involved in the metabolism of lipids and carbohydrates, blocking substrate binding and preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
4-DEP has been shown to inhibit the activity of enzymes involved in fatty acid and cholesterol synthesis. It has also been shown to inhibit the activity of enzymes involved in the metabolism of lipids and carbohydrates. In addition, 4-DEP has been shown to inhibit the activity of proteins involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

4-DEP is a useful tool for scientific research due to its ability to inhibit the activity of enzymes involved in fatty acid and cholesterol synthesis, as well as the metabolism of lipids and carbohydrates. Additionally, it has been used to study cell signaling pathways. However, it is important to note that 4-DEP can have toxic effects when used in large doses and should be used with caution in laboratory experiments.

Future Directions

The future of 4-DEP research is wide open. Possible future directions for research could include the use of 4-DEP to study the structure and function of other enzymes involved in cell signaling pathways, as well as the use of 4-DEP to study the effects of lipid and carbohydrate metabolism on disease states. Additionally, 4-DEP could be used to study the effects of fatty acid and cholesterol synthesis on disease states, as well as the effects of 4-DEP on the development of new drugs and drug delivery systems. Finally, 4-DEP could be used to study the effects of enzyme inhibitors on the development of new drugs and drug delivery systems.

properties

IUPAC Name

4-diethoxyphosphorylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDQFNLPHKSPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378666
Record name p-Diethoxyphosphorylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28255-39-2
Record name p-Diethoxyphosphorylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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